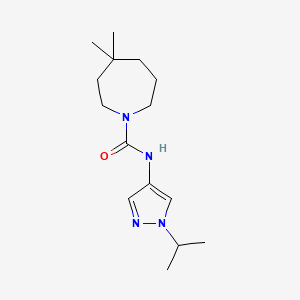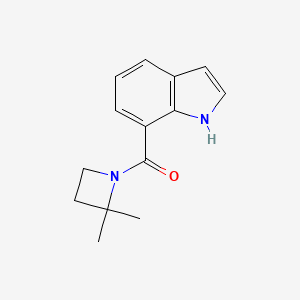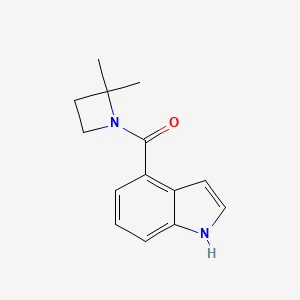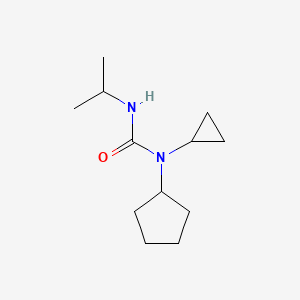
4,4-dimethyl-N-(1-propan-2-ylpyrazol-4-yl)azepane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-dimethyl-N-(1-propan-2-ylpyrazol-4-yl)azepane-1-carboxamide, also known as DPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DPA is a small molecule with a unique structure that makes it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of 4,4-dimethyl-N-(1-propan-2-ylpyrazol-4-yl)azepane-1-carboxamide is not fully understood. However, studies have shown that 4,4-dimethyl-N-(1-propan-2-ylpyrazol-4-yl)azepane-1-carboxamide can inhibit the activity of certain enzymes that are involved in cell growth and proliferation. This inhibition can lead to the induction of apoptosis, which is the programmed cell death of cancer cells. 4,4-dimethyl-N-(1-propan-2-ylpyrazol-4-yl)azepane-1-carboxamide has also been shown to modulate the activity of certain neurotransmitters in the brain, which may contribute to its potential in treating neurological disorders.
Biochemical and Physiological Effects:
4,4-dimethyl-N-(1-propan-2-ylpyrazol-4-yl)azepane-1-carboxamide has been shown to have a number of biochemical and physiological effects. Studies have shown that 4,4-dimethyl-N-(1-propan-2-ylpyrazol-4-yl)azepane-1-carboxamide can inhibit the activity of certain enzymes, such as histone deacetylases, which are involved in cell growth and proliferation. 4,4-dimethyl-N-(1-propan-2-ylpyrazol-4-yl)azepane-1-carboxamide has also been shown to modulate the activity of certain neurotransmitters in the brain, such as dopamine and acetylcholine. Additionally, 4,4-dimethyl-N-(1-propan-2-ylpyrazol-4-yl)azepane-1-carboxamide has been shown to have anti-inflammatory properties, which may contribute to its potential in treating inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 4,4-dimethyl-N-(1-propan-2-ylpyrazol-4-yl)azepane-1-carboxamide in lab experiments is its unique structure, which makes it a promising candidate for drug development. 4,4-dimethyl-N-(1-propan-2-ylpyrazol-4-yl)azepane-1-carboxamide has also been shown to have a low toxicity profile, which is an important consideration in drug development. However, one of the limitations of using 4,4-dimethyl-N-(1-propan-2-ylpyrazol-4-yl)azepane-1-carboxamide in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on 4,4-dimethyl-N-(1-propan-2-ylpyrazol-4-yl)azepane-1-carboxamide. One area of research is the development of 4,4-dimethyl-N-(1-propan-2-ylpyrazol-4-yl)azepane-1-carboxamide analogs with improved solubility and bioavailability. Another area of research is the investigation of the potential of 4,4-dimethyl-N-(1-propan-2-ylpyrazol-4-yl)azepane-1-carboxamide in combination with other drugs for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of 4,4-dimethyl-N-(1-propan-2-ylpyrazol-4-yl)azepane-1-carboxamide and its potential in treating neurological disorders.
Métodos De Síntesis
The synthesis of 4,4-dimethyl-N-(1-propan-2-ylpyrazol-4-yl)azepane-1-carboxamide involves a multi-step process that begins with the reaction of 4,4-dimethyl-1-pentene with hydrazine to form 4,4-dimethyl-1-pentylhydrazine. The resulting compound is then reacted with 1-bromo-2-propanol to form 4,4-dimethyl-N-(1-hydroxypropan-2-yl)pentylhydrazine. The final step involves the reaction of 4,4-dimethyl-N-(1-hydroxypropan-2-yl)pentylhydrazine with 4-chloro-3-methyl-1H-pyrazole-5-carboxylic acid to form 4,4-dimethyl-N-(1-propan-2-ylpyrazol-4-yl)azepane-1-carboxamide.
Aplicaciones Científicas De Investigación
4,4-dimethyl-N-(1-propan-2-ylpyrazol-4-yl)azepane-1-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research for 4,4-dimethyl-N-(1-propan-2-ylpyrazol-4-yl)azepane-1-carboxamide is its anti-cancer properties. Studies have shown that 4,4-dimethyl-N-(1-propan-2-ylpyrazol-4-yl)azepane-1-carboxamide can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. 4,4-dimethyl-N-(1-propan-2-ylpyrazol-4-yl)azepane-1-carboxamide has also been studied for its potential in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, 4,4-dimethyl-N-(1-propan-2-ylpyrazol-4-yl)azepane-1-carboxamide has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
4,4-dimethyl-N-(1-propan-2-ylpyrazol-4-yl)azepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N4O/c1-12(2)19-11-13(10-16-19)17-14(20)18-8-5-6-15(3,4)7-9-18/h10-12H,5-9H2,1-4H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFNLAGNBFRTGJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C=N1)NC(=O)N2CCCC(CC2)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3-hydroxythiolan-3-yl)methyl]-3-methylthiophene-2-carboxamide](/img/structure/B7585339.png)

![N-(1,4-dioxaspiro[4.5]decan-8-ylmethyl)cyclopent-3-ene-1-carboxamide](/img/structure/B7585347.png)
![1-[[2-(Dimethylamino)-1,3-thiazol-4-yl]methyl]-3-[[1-(2-fluorophenyl)cyclopropyl]methyl]urea](/img/structure/B7585355.png)


![2-benzyl-N-methylbicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7585376.png)
![2-Benzylbicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7585382.png)
![1-[4-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B7585386.png)

![2,3-Dihydroindol-1-yl-[2-[[1-(hydroxymethyl)cyclopropyl]methylamino]pyridin-3-yl]methanone](/img/structure/B7585405.png)


![N-(5-amino-2-fluorophenyl)-3-[2-(4-fluorophenyl)pyrrolidin-1-yl]propanamide](/img/structure/B7585426.png)